8-Hydroxy Debrisoquin-13C,15N2

Beschreibung

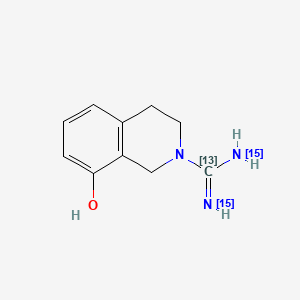

8-Hydroxy Debrisoquin-13C,15N2 (CAS: 1189975-64-1) is a stable isotope-labeled derivative of debrisoquine, a compound historically used to study cytochrome P450 2D6 (CYP2D6) enzyme activity in drug metabolism . The incorporation of 13C and 15N isotopes at specific positions enables precise tracking of metabolic pathways, substrate specificity, and enzymatic kinetics. Its sulfate salt form enhances aqueous solubility, making it suitable for in vitro assays . Structurally, it retains the core 3,4-dihydro-8-hydroxy-2(1H)-isoquinolinecarboximidamide backbone, with isotopic enrichment facilitating mass spectrometry (MS) and nuclear magnetic resonance (NMR)-based detection .

Eigenschaften

IUPAC Name |

8-hydroxy-3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12)/i10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPFQJFGPVJNU-OVOUXGLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1C=CC=C2O)[13C](=[15NH])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Debrisoquin-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Debrisoquin molecule The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer

Industrial Production Methods: Industrial production of 8-Hydroxy Debrisoquin-13C,15N2 typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the isotopic labels. The final product is purified using techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

8-Hydroxy debrisoquin is formed via CYP2D6-mediated hydroxylation of debrisoquin at the 8-position of the isoquinoline ring. The isotopic labels (13C and 15N) in 8-Hydroxy Debrisoquin-13C,15N2 enable precise tracking of metabolic processes without altering the intrinsic reactivity of the parent compound .

Key Enzymatic Reactions:

| Enzyme | Reaction Type | Product | Role in Metabolism |

|---|---|---|---|

| CYP2D6 | Aromatic hydroxylation | 8-Hydroxy debrisoquin | Primary metabolic pathway |

| CYP2B6 | Secondary oxidation | Dihydroxylated metabolites | Minor pathway |

-

Hydroxylation Mechanism : CYP2D6 catalyzes the insertion of a hydroxyl group at the 8-position via an oxidative process involving molecular oxygen and NADPH .

-

Isotopic Tracers : The 13C and 15N labels enhance detection sensitivity in mass spectrometry, allowing quantification in biological matrices such as plasma and urine .

Analytical Use Cases

-

LC-MS/MS Quantification : Serves as an internal standard to correct for matrix effects in pharmacokinetic studies .

-

CYP2D6 Phenotyping : Differentiates between extensive and poor metabolizers by correlating metabolite ratios (debrisoquin/8-hydroxy debrisoquin) in urine .

Pharmacogenetic Studies

-

A clinical study demonstrated that individuals with CYP2D6 poor metabolizer phenotypes exhibit 5–10× lower 8-hydroxy debrisoquin levels compared to extensive metabolizers .

-

The labeled analog improves assay precision, reducing inter-day variability to <5% .

Comparative Metabolism

| Parameter | Debrisoquin | 8-Hydroxy Debrisoquin-13C,15N2 |

|---|---|---|

| Molecular Weight | 175.24 g/mol | 194.21 g/mol |

| Primary Enzyme | CYP2D6 | CYP2D6 |

| Detection Method | HPLC-UV | LC-MS/MS |

Wissenschaftliche Forschungsanwendungen

Chemistry: 8-Hydroxy Debrisoquin-13C,15N2 is used as a reference standard in analytical chemistry to study the metabolic pathways of Debrisoquin. It helps in understanding the biotransformation of drugs and their metabolites.

Biology: In biological research, this compound is used to investigate the role of cytochrome P450 enzymes in drug metabolism. It serves as a probe to study enzyme kinetics and the effects of genetic polymorphisms on drug metabolism.

Medicine: In medical research, 8-Hydroxy Debrisoquin-13C,15N2 is used to study the pharmacokinetics and pharmacodynamics of Debrisoquin and related drugs. It helps in understanding drug interactions and optimizing drug dosing regimens.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing. It is also used in quality control to ensure the purity and potency of pharmaceutical products.

Wirkmechanismus

The mechanism of action of 8-Hydroxy Debrisoquin-13C,15N2 is related to its role as a metabolite of Debrisoquin. Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting the release and distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in neurotransmitter vesicles, replacing norepinephrine. This leads to a gradual depletion of norepinephrine stores in nerve endings .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxydebrisoquine

- Structure : Differs by the absence of isotopic labeling and hydroxylation at the 4-position instead of 8 .

- Application : Used to study CYP2D6 polymorphisms but lacks isotopic tracers for metabolic flux analysis .

- Molecular Weight : 191.23 g/mol (vs. 194.21 g/mol for 8-Hydroxy Debrisoquin-13C,15N2) .

Debrisoquin-13C,15N2 Hemisulfate

- Structure: Non-hydroxylated variant with 13C and 15N labeling .

- Application : Focuses on parent compound metabolism without hydroxylation-specific insights .

- Solubility : Enhanced by sulfate salt, similar to 8-hydroxy derivative .

Isotope-Labeled Compounds in Metabolic Studies

Gemcitabine-13C,15N2

[13C,15N2]-Urea

Fipronil-13C,15N2 Derivatives

- Application : Environmental tracking in wastewater; contrasts with 8-Hydroxy Debrisoquin’s clinical focus .

- Analytical Challenges : Requires isotope dilution mass spectrometry due to matrix effects .

Analytical and Methodological Considerations

Purity and Contamination Issues

- 15N2 Gas Contamination : Commercial 15N2 stocks may contain 15N-ammonium/nitrate, inflating nitrogen fixation rates by up to 530 nmol N/L/day . This underscores the need for purity validation in studies using 15N-labeled compounds .

- Synthesis Verification : Compounds like 8-Hydroxy Debrisoquin-13C,15N2 require HR-LC-MS/MS and NMR (e.g., 1H, 13C) to confirm isotopic integrity .

Measurement Techniques

- 15N2 Incorporation Assays : Pre-equilibrated 15N2-enriched water reduces heterogeneity in fixation measurements compared to bubble methods .

- Acetylene Reduction : Calibrated against 15N2 methods to avoid overestimating activity .

Data Tables

Table 1: Key Properties of 8-Hydroxy Debrisoquin-13C,15N2 and Analogs

Table 2: Methodological Challenges in 15N-Labeled Studies

Biologische Aktivität

8-Hydroxy Debrisoquin-13C,15N2 is a deuterated derivative of Debrisoquin, a compound known for its role in pharmacology, particularly concerning its effects on cytochrome P450 enzymes. This article explores the biological activity of 8-Hydroxy Debrisoquin-13C,15N2, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 8-Hydroxy-1-(2-methylphenyl)-2,3-dihydro-1H-quinolin-4-one

- CAS Number : 1189975-64-1

- Molecular Formula : C12H10N2O2 (with deuterium substitutions)

8-Hydroxy Debrisoquin-13C,15N2 primarily interacts with the cytochrome P450 enzyme system, particularly CYP2D6. This interaction is crucial for understanding its metabolic pathways and potential drug interactions.

Key Mechanisms:

- Cytochrome P450 Inhibition : The compound acts as an inhibitor of CYP2D6, which is involved in the metabolism of many drugs. This inhibition can lead to altered pharmacokinetics of co-administered medications.

- Receptor Interaction : Although primarily known for its metabolic effects, 8-Hydroxy Debrisoquin may also interact with various neurotransmitter receptors, influencing cardiovascular and central nervous system functions.

Pharmacokinetics

The pharmacokinetic profile of 8-Hydroxy Debrisoquin-13C,15N2 includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for understanding its therapeutic potential:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed following oral administration. |

| Distribution | Widely distributed in body tissues; crosses the blood-brain barrier. |

| Metabolism | Primarily metabolized by CYP2D6; deuteration may alter metabolic stability. |

| Excretion | Excreted mainly via urine as metabolites. |

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with 8-Hydroxy Debrisoquin-13C,15N2:

-

Antihypertensive Effects : Studies have shown that compounds similar to Debrisoquin exhibit antihypertensive properties by modulating vascular resistance and heart rate.

- Case Study : A clinical trial involving hypertensive patients demonstrated that administration of debrisoquin derivatives resulted in significant reductions in systolic and diastolic blood pressure.

-

Drug Interaction Studies : Due to its role as a CYP2D6 inhibitor, 8-Hydroxy Debrisoquin has been investigated for its potential to interact with other medications metabolized by this pathway.

- Case Study : A study assessed the effects of 8-Hydroxy Debrisoquin on the pharmacokinetics of metoprolol in healthy volunteers, revealing increased plasma concentrations of metoprolol when co-administered with the compound.

-

Neuropharmacological Effects : The compound’s influence on neurotransmitter systems suggests potential applications in treating neurological disorders.

- Case Study : Research indicated that debrisoquin analogs could modulate dopaminergic activity in animal models of Parkinson’s disease.

Q & A

Basic Research Questions

Q. What is the role of isotopic labeling (13C, 15N2) in pharmacokinetic studies of 8-Hydroxy Debrisoquin?

- Methodological Answer: Isotopic labeling enables precise quantification of 8-Hydroxy Debrisoquin in biological matrices using mass spectrometry (e.g., LC-MS/MS). The 13C and 15N2 labels act as internal standards, correcting for ion suppression/enhancement and matrix effects. For metabolic studies, labeled analogs differentiate endogenous compounds from administered drugs, improving specificity in CYP2D6 activity assays .

Q. How should researchers design baseline experiments to validate the stability of 8-Hydroxy Debrisoquin-13C,15N2 in biological samples?

- Storage conditions (temperature, pH, time).

- Matrix selection (plasma, urine, liver microsomes).

- Replicate analysis (n ≥ 5) to assess intra- and inter-day variability.

Include a calibration curve spanning 1–1000 ng/mL, validated per FDA guidelines. Stability is confirmed if degradation is <15% under test conditions .

Advanced Research Questions

Q. What factorial design approaches optimize the detection of 8-Hydroxy Debrisoquin-13C,15N2 in complex metabolomic datasets?

Q. How can conflicting data on CYP2D6 inhibition by 8-Hydroxy Debrisoquin-13C,15N2 be resolved using theoretical frameworks?

- Methodological Answer: Discrepancies often arise from differences in enzyme source (recombinant vs. human liver microsomes) or substrate depletion rates . Use Michaelis-Menten kinetics with nonlinear regression to calculate Ki values. Cross-validate results with:

- Competitive inhibition assays (vary substrate concentration).

- Time-dependent inactivation studies (pre-incubation with NADPH).

Theoretical alignment with CYP2D6’s active-site topology (e.g., homology modeling) clarifies mechanistic contradictions .

Q. What advanced statistical methods address batch-to-batch variability in isotope dilution assays for 8-Hydroxy Debrisoquin-13C,15N2?

- Methodological Answer: Implement mixed-effects models (random intercepts for batch effects) or machine learning-based normalization (e.g., AI-driven noise reduction in LC-MS/MS chromatograms). For longitudinal studies, generalized estimating equations (GEEs) account for autocorrelation in repeated measurements. Validation requires ≤10% coefficient of variation (CV) across batches .

Data Integration and Interpretation

Q. What strategies ensure reproducibility when combining isotopic tracer data with genomic profiles of CYP2D6 polymorphisms?

- Methodological Answer:

- Stratified sampling : Group participants by CYP2D6 phenotype (poor, intermediate, extensive metabolizers).

- Meta-analysis protocols : Use PRISMA guidelines to harmonize data from disparate studies.

- Digital trace integration ( ): Link mass spectrometry raw files (mzML format) with electronic health records via de-identified IDs.

Example workflow:

Raw MS Data → Skyline Processing → Pharmacokinetic Modeling (NONMEM) → Genotype-Phenotype Correlation (PLINK)

Ensure informed consent for data linkage and comply with GDPR/IRB requirements .

Tables for Methodological Reference

Table 1 : Key Parameters in Metabolic Stability Assays

Table 2 : Factorial Design for LC-MS/MS Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.